molecular formula C17H21ClF6N2O3 B2382610 Flecainidhydrochlorid CAS No. 57415-44-8

Flecainidhydrochlorid

Katalognummer B2382610
CAS-Nummer: 57415-44-8
Molekulargewicht: 450.81
InChI-Schlüssel: FPTQDMHWQWTIAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride (N-PMB-TFEB) is an organic compound used in various scientific experiments and research. It is a white, crystalline powder with a molecular weight of 437.93 g/mol and a melting point of 160-163°C. N-PMB-TFEB is an important intermediate for the synthesis of a variety of pharmaceuticals and agrochemicals, and it has been used in various scientific applications such as organic synthesis, drug discovery, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Ventrikuläre Arrhythmien

Flecainid ist ein IC-Antiarrhythmikum (AAD), das 1984 von der FDA für die Behandlung von anhaltender ventrikulärer Tachykardie (VT) zugelassen wurde. Es wurde auch zur Rhythmuskontrolle bei Vorhofflimmern (AF) eingesetzt. Neuere Studien haben seine Wirksamkeit und sein Sicherheitsprofil bei Patienten mit verschiedenen strukturellen Herzerkrankungen nachgewiesen und es zu einer wertvollen Option für die Behandlung von ventrikulären Arrhythmien gemacht .

Sinusrhythmus-Erhaltung bei Vorhofflimmern (AF)

Flecainid wird hauptsächlich zur Erhaltung des Sinusrhythmus bei Patienten mit AF eingesetzt. Es hilft, den normalen Herzrhythmus wiederherzustellen und zu erhalten und reduziert das Risiko von AF-bedingten Komplikationen .

Idiopathische ventrikuläre Arrhythmien (IVA)

In Abwesenheit von ischämischer und struktureller Herzerkrankung wird Flecainid zur Behandlung von idiopathischen ventrikulären Arrhythmien eingesetzt. Die Daten der Cardiac Arrhythmia Suppression Trial (CAST) unterstützen seine Wirksamkeit in diesem Zusammenhang .

Katecholaminerge polymorphe ventrikuläre Tachykardie (CPVT)

Studien haben gezeigt, dass Flecainid, wenn es zu Betablockern hinzugefügt wird, klinische Ereignisse, durch Bewegung ausgelöste ventrikuläre Arrhythmien und Defibrillatorschocks bei CPVT-Patienten reduziert. Dieser Effekt wird unabhängig vom Genotyp und sogar bei genotyp-negativen Patienten beobachtet .

Paradoxale Aktivierung von RyR2-Kanälen

Es wurde festgestellt, dass Flecainid die Aktivität von RyR2 (Ryanodinrezeptor 2) paradoxerweise erhöht. Diese Entdeckung könnte Auswirkungen auf das Verständnis der Herzfunktion und Arrhythmien haben .

Wirkmechanismus

Target of Action

Flecainide hydrochloride primarily targets fast inward sodium channels and delayed rectifier potassium channels in the heart . These channels play a crucial role in the electrical activity of the heart, influencing the rate and rhythm of heartbeat.

Mode of Action

Flecainide hydrochloride acts by blocking the fast inward sodium channels, which slows the rapid influx of sodium ions during the depolarization phase of the action potential . This blockade prolongs the refractory period of the heart, thereby slowing the heart rate . Flecainide also prevents the opening of delayed rectifier potassium channels, which results in a lengthening of the action potential .

Biochemical Pathways

The blockade of sodium and potassium channels by flecainide affects the action potentials through the Purkinje fibers, a part of the heart’s electrical system . This alteration in the action potentials can influence various biochemical pathways, particularly those involved in cardiac rhythm regulation.

Pharmacokinetics

Flecainide hydrochloride is well absorbed orally with a bioavailability of 90-95% . It reaches peak plasma levels at around 3 hours post-administration . The drug has a half-life of approximately 20 hours, indicating its prolonged presence in the body . It undergoes hepatic metabolism, and about 30% of a single oral dose is excreted unchanged in urine .

Result of Action

The primary result of flecainide’s action is the prevention and treatment of various types of supraventricular tachycardias, including atrial fibrillation and paroxysmal supraventricular tachycardias (PSVT) . By blocking sodium and potassium channels, flecainide slows the heart rate and restores a regular rhythm .

Action Environment

The efficacy and stability of flecainide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its effectiveness . Additionally, certain pathological conditions, such as liver or kidney disease, can impact the drug’s pharmacokinetics and overall effect .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride in lab experiments include its high purity and its ability to act as a catalyst in organic synthesis reactions. In addition, N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride is relatively stable and has a low toxicity. The main limitation of using N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride in lab experiments is that it is not soluble in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

The potential future directions for research involving N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride include further studies on its biochemical and physiological effects, as well as its potential applications in drug discovery and agrochemicals. Additionally, further research could be done to better understand the mechanism of action of N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride, as well as its potential uses in organic synthesis reactions. Finally, further research could be done to explore the potential for using N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride as an inhibitor of certain enzymes, as well as its potential applications in biotechnology.

Synthesemethoden

The synthesis of N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride is typically performed by reacting piperidine and 2,5-bis(2,2,2-trifluoroethoxy)benzamide in a solvent such as dimethylformamide (DMF). The reaction is typically carried out at a temperature of 80-90°C for a few hours. The product is then purified by recrystallization and the final product is obtained in high yield.

Biochemische Analyse

Biochemical Properties

Flecainide hydrochloride interacts with various enzymes and proteins within the body. It blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart . This blockade also shortens the duration of action potentials through the Purkinjie fibers . Flecainide hydrochloride also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Finally, it also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells .

Cellular Effects

Flecainide hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by altering the transport of ions across cell membranes, thereby affecting the electrical activity of the cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Flecainide hydrochloride involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It exerts its effects at the molecular level by blocking fast inward sodium channels and preventing delayed rectifier potassium channels from opening . This alters the electrical activity of the cells and can affect the expression of certain genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flecainide hydrochloride can change over time. For example, the plasma half-life of unchanged Flecainide hydrochloride is relatively long, with a mean of 20 hours after single doses and 16 hours after multiple dosages This indicates that the compound has a degree of stability and does not degrade quickly

Dosage Effects in Animal Models

In animal models, the effects of Flecainide hydrochloride can vary with different dosages. For instance, Flecainide hydrochloride caused a decrease in atrial fibrillatory rate in all horses, further supporting the method to be a non-invasive technique to study the effect of antiarrhythmic compounds .

Metabolic Pathways

Flecainide hydrochloride is involved in various metabolic pathways. The majority of Flecainide hydrochloride is eliminated by the kidneys, with the remainder metabolized by the cytochrome P450 2D6 isoenzyme in the liver . Therefore, alterations in renal function or urine pH will greatly affect the elimination of Flecainide hydrochloride, as more is eliminated by the kidney than by the hepatic route .

Transport and Distribution

Flecainide hydrochloride is transported and distributed within cells and tissues. After oral administration in healthy human subjects, Flecainide hydrochloride absorption is prompt and nearly complete . It does not appear to undergo consequential presystemic biotransformation .

Eigenschaften

IUPAC Name

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3.ClH/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTQDMHWQWTIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.